3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid
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Overview
Description
3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid typically involves the reaction of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine with appropriate acylating agents. One common method involves the acylation of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine with 2-methoxyisopentanoyl chloride under selective conditions . The reaction conditions are optimized to achieve high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar acylation reactions, with careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials, coatings, and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-methyl-3,4-dihydro-2H-1,4-benzoxazine: A closely related compound with similar structural features.
2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl: Another related compound with different functional groups.
Uniqueness
3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid is unique due to the presence of the prop-2-enoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
199678-97-2 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(E)-3-(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-13-6-7-16-11-4-2-9(8-10(11)13)3-5-12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15)/b5-3+ |
InChI Key |
FWWKUXJNVXLAIZ-HWKANZROSA-N |
Isomeric SMILES |
CN1CCOC2=C1C=C(C=C2)/C=C/C(=O)O |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
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